2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-propylbenzamide
Overview
Description
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-propylbenzamide is a synthetic organic compound characterized by a complex structure incorporating a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-propylbenzamide typically involves multi-step organic synthesis procedures. The common method includes:
Initial Formation of the Benzisothiazole Core: : This involves the cyclization of 2-aminobenzenesulfonamide derivatives under oxidative conditions.
Introduction of the Acetyl Group: : This step employs acetylation reactions where acetic anhydride or acetyl chloride are used as acetylating agents.
Amidation Reaction: : The benzisothiazole derivative is then reacted with propylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound would likely employ a streamlined version of the above steps, with optimizations for yield and purity. This includes:
Continuous Flow Chemistry: : To improve reaction kinetics and product isolation.
Automated Reaction Monitoring: : Using advanced analytical techniques for real-time monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzisothiazole moiety can undergo oxidation to form sulfone derivatives. Reduction : Reduction reactions can target the carbonyl groups to form hydroxyl derivatives. Substitution : The compound can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic medium. Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for carbonyl reduction. Substitution : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents.
Major Products
Depending on the type of reaction, major products can include sulfone derivatives (oxidation), alcohol derivatives (reduction), and various substituted benzisothiazoles (substitution).
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic compounds. Biology Medicine : Investigated for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent. Industry : Utilized in the development of new materials or as a chemical probe in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action depends on the specific application. For biological activity, it may interact with enzyme active sites, altering enzyme function. It could also act as a ligand, binding to receptors or other macromolecules to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]amino}-N-propylbenzamide
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoyl]amino}-N-propylbenzamide
Uniqueness
Substitution Pattern: : Unique substitutions at the acetyl and amide positions.
Reactivity: : Different reactivity profiles due to the presence of varied functional groups.
Applications: : Offers distinct biological activity and industrial uses compared to similar compounds.
2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-N-propylbenzamide stands out for its diverse applications and the versatility of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
N-propyl-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-11-20-18(24)13-7-3-5-9-15(13)21-17(23)12-22-19(25)14-8-4-6-10-16(14)28(22,26)27/h3-10H,2,11-12H2,1H3,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZZRMLABVZIEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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